molecular formula C23H20FN5O3S B2899011 (3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone CAS No. 1297610-00-4

(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Cat. No. B2899011
CAS RN: 1297610-00-4
M. Wt: 465.5
InChI Key: DHQOFXDSUOIXCK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a furan ring, a pyrazole ring, a thiazole ring, and a piperazine ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Thiazole is a similar 5-membered ring but contains one sulfur and one nitrogen atom. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Chemical Reactions Analysis

The compound, due to its diverse functional groups, could be involved in a variety of chemical reactions. The furan ring, for example, is known to participate in a variety of reactions including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions .

Scientific Research Applications

Pharmacokinetics Optimization

The furan moiety in the compound can enhance the pharmacokinetic properties of pharmaceuticals. Furan derivatives are known to improve solubility and bioavailability parameters of lead molecules, which is crucial for the development of new drugs .

Therapeutic Agent Synthesis

Incorporating the furan nucleus is a strategic approach in medicinal chemistry. The compound’s structure indicates potential for synthesizing novel chemotherapeutic agents, given the high therapeutic properties associated with furan-related drugs .

Antimicrobial Activity

Furan derivatives have been studied for their antimicrobial properties. The presence of the furan ring in the compound suggests it could be explored for creating new antimicrobial agents, which is an ongoing need in the field of medicine .

Neurological Disorder Treatment

The compound’s structure, featuring a piperazine moiety, is often associated with neurological benefits. It could be researched for its efficacy in treating neurological disorders, such as depression or Parkinson’s disease, by acting as a receptor antagonist .

Antioxidant Development

Compounds with a pyrazole moiety, similar to the one present in this compound, have shown antioxidant activity. This suggests potential applications in developing antioxidants, which are important in preventing oxidative stress-related diseases .

Future Directions

Furan derivatives have occupied a unique place in the field of medicinal chemistry and the high therapeutic properties of the furan-related drugs have encouraged medicinal chemists to synthesize a large number of novel chemotherapeutic agents . Therefore, compounds like this could potentially have interesting biological activities and could be a focus of future research.

properties

IUPAC Name

[4-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-3-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O3S/c1-14-20(33-21(25-14)15-4-6-16(24)7-5-15)17-13-18(27-26-17)22(30)28-8-10-29(11-9-28)23(31)19-3-2-12-32-19/h2-7,12-13H,8-11H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQOFXDSUOIXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=CC(=NN3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

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